Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also referred to as (S)-17b in the study, acts as a potent inhibitor of class I histone deacetylase (HDAC) isoforms. This compound exhibits significant in vitro inhibitory activity against human class I HDAC isoforms and demonstrates potent antiproliferative effects against the human myelodysplastic syndrome (SKM-1) cell line. [] It effectively increases intracellular acetyl-histone H3 and P21 levels, inducing G1 cell cycle arrest and apoptosis. [] Moreover, (S)-17b shows excellent in vivo antitumor activity in SKM-1 xenograft models. [] It exhibits superior antitumor efficacy in mice with intact immune systems compared to those with thymus deficiencies, suggesting potential involvement of the immune system in its mechanism of action. []
Relevance: While structurally distinct from 3-{[(4-Ethylphenoxy)acetyl]amino}benzamide, (S)-17b shares the core benzamide moiety. Both compounds demonstrate potential as anticancer agents, albeit likely through different mechanisms. []
Compound Description: 2-{[(3,4-Dichlorophenyl)acetyl]amino}-3-methylpentanoic acid (M4) enhances the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL-60 cells, a model for acute promyelocytic leukemia. [] When used in combination with ATRA, M4 effectively reduces the required concentrations of both agents to induce complete differentiation. [] The synergistic effect of M4 and ATRA results in cell cycle arrest at the G0/G1 phase and promotes granulocytic maturation. [] This differentiation process involves the stabilization of retinoic acid receptor alpha (RARα), indicating an ATRA-dependent pathway. []
Compound Description: N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide, known as DEGA, functions as a prodrug of the potent anticonvulsant LY201116 [4-amino-N-(2,6-dimethylphenyl)benzamide]. [] In mice, DEGA undergoes sequential N-deethylation to generate MEGA [the monoethylglycineamide analogue of LY201116] and GA [the glycineamide analogue of LY201116], both of which further hydrolyze to yield the active anticonvulsant LY201116. [] DEGA, MEGA, GA, and LY201116 effectively inhibit maximal electroshock-induced seizures (MES) in mice. [] Notably, the in vivo conversion of DEGA and MEGA to LY201116 is inhibited by the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP). []
Compound Description: N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a potent HDAC3 inhibitor with enhanced activity and selectivity for class I HDAC isoforms, including HDAC1, HDAC2, and HDAC3. [] It demonstrates significant in vitro inhibitory activity against HDAC3 (IC50: 95.48 nM) and exhibits promising antiproliferative activity against various solid tumor cell lines, including HepG2 cells (IC50: 1.30 μM). [] In vivo studies using HepG2 xenograft models revealed that FNA effectively inhibits tumor growth with a tumor growth inhibition (TGI) rate of 48.89%, comparable to the TGI rate of SAHA (48.13%). []
Compound Description: 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate, commonly known as nilotinib, serves as a potent anti-cancer agent, particularly for treating chronic myeloid leukemia. [] The development of a nanosize weakly crystalline form of nilotinib hydrochloride monohydrate significantly improves its solubility, leading to enhanced bioavailability and therapeutic efficacy. [] This novel formulation exhibits a 15-20 fold increase in solubility compared to the existing modification A, allowing for faster absorption and greater therapeutic potential. []
Relevance: Both nilotinib and 3-{[(4-Ethylphenoxy)acetyl]amino}benzamide belong to the benzamide class, implying potential similarities in their chemical behavior. [] While their specific biological targets might differ, their shared benzamide structure suggests possible overlapping physicochemical characteristics and potential for engaging in similar chemical interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.